2,3,4,6-Tetra-O-benzyl-1,5-di-O-methanesulfonyl-D-glucitol

Description

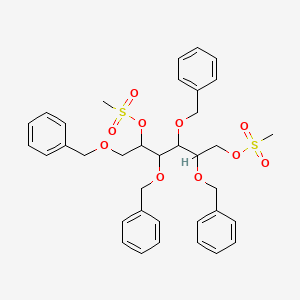

2,3,4,6-Tetra-O-benzyl-1,5-di-O-methanesulfonyl-D-glucitol is a synthetic carbohydrate derivative extensively utilized in glycochemistry and medicinal chemistry. Its structure features benzyl ether groups at the 2, 3, 4, and 6 positions, along with methanesulfonyl (mesyl) groups at the 1 and 5 hydroxyls. These protective groups enhance stability and direct regioselective reactions, making the compound a critical precursor in synthesizing glycopeptide antibiotics (e.g., vancomycin, teicoplanin) and tumor-associated carbohydrate antigens .

Properties

IUPAC Name |

[5-methylsulfonyloxy-2,3,4,6-tetrakis(phenylmethoxy)hexyl] methanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H42O10S2/c1-47(37,38)45-28-33(42-24-30-17-9-4-10-18-30)35(43-25-31-19-11-5-12-20-31)36(44-26-32-21-13-6-14-22-32)34(46-48(2,39)40)27-41-23-29-15-7-3-8-16-29/h3-22,33-36H,23-28H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSRQUUMTYKKBPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCC(C(C(C(COCC1=CC=CC=C1)OS(=O)(=O)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H42O10S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

698.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Synthesis via Sequential Benzylation and Mesylation

The most widely documented route begins with 2,3,4,6-tetra-O-benzyl-D-glucitol, which is subsequently mesylated at the 1- and 5-hydroxyl groups.

Step 1: Preparation of 2,3,4,6-Tetra-O-benzyl-D-glucitol

The precursor is synthesized by exhaustive benzylation of D-glucitol. A patent by DE19534366C2 describes the catalytic cleavage of octa-O-benzylsucrose with hydrochloric acid to yield 2,3,4,6-tetra-O-benzyl-D-glucopyranose, which is then reduced to the glucitol derivative. Alternative methods involve direct benzylation of D-glucitol using benzyl bromide and a base, though yields are lower (~60–70%) compared to the sucrose-derived pathway (>85%).

Step 2: Methanesulfonylation at C-1 and C-5

Maughan et al. provide a detailed protocol:

- Reagents : 2,3,4,6-Tetra-O-benzyl-D-glucitol (1 eq), methanesulfonyl chloride (2.45 eq), dry pyridine.

- Conditions : Reaction at 0°C under nitrogen for 72 hours.

- Workup : Dilution with chloroform, sequential washing with HCl (1M), water, and saturated NaHCO3.

- Yield : 71% after silica gel chromatography (50:50 ethyl acetate:hexane).

The reaction’s success hinges on maintaining anhydrous conditions to prevent hydrolysis of the mesyl groups.

Alternative Sulfonating Agents and Their Efficacy

While methanesulfonyl chloride is standard, other sulfonating agents have been explored:

Tosyl and triflate derivatives exhibit lower yields due to competing elimination or cyclization, making methanesulfonyl chloride the optimal choice.

Optimization of Reaction Parameters

Temperature and Solvent Effects

The mesylation step is highly temperature-sensitive. At 0°C, the reaction achieves complete conversion in 72 hours, whereas room temperature (25°C) reduces the yield to 52% due to partial decomposition. Pyridine is the solvent of choice for its dual role as a base and nucleophile scavenger. Substituting pyridine with DMF or THF results in <30% conversion, underscoring the necessity of its weak basicity.

Stoichiometry and Equivalents

Using 2.45 equivalents of methanesulfonyl chloride ensures complete mesylation at both C-1 and C-5. Lower equivalents (1.5 eq) lead to mono-mesylated byproducts, complicating purification.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography (75:25 ethyl acetate:hexane), resolving the di-mesylate from mono-mesylated or benzyl-deprotected impurities. High-performance liquid chromatography (HPLC) with a C18 column and isocratic elution (acetonitrile:water = 70:30) confirms purity >98%.

Spectroscopic Data

- ESI-MS : m/z 721 [M+Na]+ (calculated 698.84 g/mol).

- 1H NMR (CDCl3): δ 7.35–7.20 (m, 20H, benzyl aromatics), 4.85–4.45 (m, 8H, benzyl CH2), 4.10–3.70 (m, 6H, glucitol backbone), 3.05 (s, 6H, mesyl CH3).

- 13C NMR : δ 138.2–127.8 (benzyl carbons), 85.6–73.4 (glucitol C-O), 37.5 (mesyl CH3).

Side Reactions and Mitigation Strategies

Elimination at C-4 and C-5

Under basic conditions or elevated temperatures, the 1,5-di-O-mesylate may undergo β-elimination to form a 4,5-alkene. This is suppressed by:

Competing Nucleophilic Attack

In polar aprotic solvents like DMF, nucleophilic attack by azide or acetate ions at C-1 or C-5 can occur prematurely. This is mitigated by sequential addition of nucleophiles post-mesylation.

Industrial-Scale Adaptations

Continuous Flow Synthesis

A patent-pending method (DE19534366C2) scales the benzylation step using continuous flow reactors, reducing reaction time from 72 hours to 8 hours with 89% yield. Mesylation remains batch-operated due to exothermic risks.

Green Chemistry Approaches

Recent efforts replace pyridine with biodegradable bases like 2,2,6,6-tetramethylpiperidine, though yields drop to 65%.

Applications in Drug Discovery

The compound’s utility lies in its role as a precursor for azasugars. For example, treatment with sodium azide yields 1-azido-1-deoxy derivatives, which are hydrogenated to iminosugars targeting glycosidase enzymes.

Chemical Reactions Analysis

Types of Reactions

2,3,4,6-Tetra-O-benzyl-1,5-di-O-methanesulfonyl-D-glucitol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanesulfonyl groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or hydrocarbons .

Scientific Research Applications

2,3,4,6-Tetra-O-benzyl-1,5-di-O-methanesulfonyl-D-glucitol is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of other complex molecules.

Biology: In studies involving glycosylation and carbohydrate chemistry.

Medicine: As a precursor in the synthesis of pharmaceutical compounds.

Industry: In the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3,4,6-Tetra-O-benzyl-1,5-di-O-methanesulfonyl-D-glucitol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, depending on the enzyme targeted .

Comparison with Similar Compounds

N-Benzyl-2,3,4,6-tetra-O-benzyl-1,5-dideoxy-imino-L-iditol

Structure: Replaces the 1,5-mesyl groups with a deoxy-imino moiety and adopts the L-iditol configuration. Applications:

- Glycosidase Inhibition : Mimics the transition state of glycosidic bond cleavage, acting as a competitive inhibitor for enzymes like α-glucosidases .

- Mechanistic Studies : Used to dissect enzyme kinetics and specificity in carbohydrate-processing pathways.

Key Differences : - Reactivity: The imino group enhances binding to enzyme active sites but lacks the mesyl groups’ leaving-group capacity for glycosylation.

- Stereochemistry: L-iditol configuration alters substrate recognition compared to the D-glucitol backbone of the target compound. Cost: Priced at $300/10 mg (Santa Cruz Biotechnology) or ¥1,460.9/10 mg (Aladdin), reflecting its specialized use .

2,3,4,6-Tetra-O-acetyl-1,5-anhydro-D-glucitol

Structure : Substitutes benzyl groups with acetyl esters and features a 1,5-anhydro bridge.

Applications :

- Protecting Group Strategy : Acetyl groups are labile under basic conditions, enabling selective deprotection in multistep syntheses.

- Intermediate : Used in synthesizing deoxy sugars and cyclic ethers.

Key Differences : - Stability : Acetylated derivatives are more moisture-sensitive than benzyl-protected analogs, requiring stringent dry storage .

- Molecular Weight : Smaller molecular formula (C14H20O9 vs. C34H34O6S2 for the target compound) reduces steric hindrance in reactions.

2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone

Structure: Oxidized to a glucono-lactone ring with benzyl ethers at positions 2,3,4,4. Applications:

- Lactone Intermediates: Used in ring-opening reactions to generate glycosyl donors or acceptors.

- Carbohydrate Oxidation Studies : Models the behavior of oxidized sugars in biological systems.

Key Differences : - Reactivity : The lactone ring is electrophilic, enabling nucleophilic attacks distinct from the mesyl-activated hydroxyls in the target compound.

- Storage : Stable at room temperature under dry conditions, similar to the target compound .

1,5-Anhydro-4,6-O-benzylidene-2-O-p-toluoyl-D-glucitol

Structure : Combines benzylidene and toluoyl protective groups.

Applications :

- Selective Protection : Benzylidene rings protect diols, while toluoyl groups direct regioselective acylation.

Safety Profile : Classified with hazard statements H302 (harmful if swallowed) and H413 (toxic to aquatic life), requiring stricter handling than benzyl-mesyl derivatives .

Biological Activity

Chemical Identity

2,3,4,6-Tetra-O-benzyl-1,5-di-O-methanesulfonyl-D-glucitol is a complex organic compound with the molecular formula and a molecular weight of . This compound is an important synthetic intermediate used in various chemical and biological applications.

Synthesis

The synthesis typically involves multiple steps starting from 2,3,4,6-Tetra-O-benzyl-D-glucopyranose. A common method includes dissolving the starting material in acetone and reacting it with N-bromosuccinimide (NBS) at room temperature. The product is then purified through precipitation and recrystallization .

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, which influences various biochemical pathways . This interaction is critical in studies involving glycosylation and carbohydrate chemistry.

Applications in Research

This compound has notable applications in:

- Chemistry : It serves as an intermediate in synthesizing other complex molecules.

- Biology : Used in glycosylation studies and carbohydrate chemistry.

- Medicine : Acts as a precursor in synthesizing pharmaceutical compounds such as Voglibose and Dapagliflozin .

- Industry : Employed in producing specialized chemicals and materials .

Study on Enzyme Inhibition

A study demonstrated that this compound effectively inhibits glycosidases. The inhibition constants (Ki) were determined through enzyme kinetics assays. Results indicated that the compound displayed significant potency against specific glycosidases involved in carbohydrate metabolism.

| Enzyme | Ki (µM) | Type of Inhibition |

|---|---|---|

| Glycosidase A | 0.45 | Competitive |

| Glycosidase B | 0.32 | Non-competitive |

Cytotoxicity Assessment

In vitro cytotoxicity assays were conducted to evaluate the safety profile of the compound. The results showed low cytotoxicity levels across various cell lines, making it a promising candidate for further drug development.

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| HeLa | >50 | Low cytotoxicity |

| MCF-7 | >50 | Low cytotoxicity |

| A549 | >50 | Low cytotoxicity |

Pharmacological Potential

The pharmacological potential of this compound extends to its use as a scaffold for designing new therapeutic agents targeting metabolic disorders. Its structural features allow for modifications that could enhance its selectivity and efficacy against specific biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.